Cas no 70700-35-5 (Benzeneethanaminium,N,N,N-trimethyl-b-methylene-4-nitro-,iodide (1:1))

Benzeneethanaminium,N,N,N-trimethyl-b-methylene-4-nitro-,iodide (1:1) structure
70700-35-5 structure
Product Name:Benzeneethanaminium,N,N,N-trimethyl-b-methylene-4-nitro-,iodide (1:1)
Numero CAS:70700-35-5
MF:C12H17IN2O2
MW:348.180055379868
CID:570548
PubChem ID:15294225
Update Time:2025-04-19

Benzeneethanaminium,N,N,N-trimethyl-b-methylene-4-nitro-,iodide (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneethanaminium,N,N,N-trimethyl-b-methylene-4-nitro-,iodide (1:1)
    • (2-(4-NITROPHENYL)ALLYL)TRIMETHYLAMMONIUM IODIDE)
    • trimethyl-[2-(4-nitrophenyl)prop-2-enyl]azanium,iodide
    • (2-(4-nitrophenyl)allyl)trimethylammonium iodide
    • [2-(4-nitrophenyl)allyl]trimethylammonium iodide
    • [2-(4-nitrophenyl)allyl]trimethyl-ammonium iodide
    • 2-(4-nitrophenyl)allyltrimethylammonium iodide
    • AGN-PC-00OSLF
    • CHEMBL531229
    • GNF-Pf-2669
    • NSC344229
    • SureCN4383429
    • trimethyl-[2-(4-nitrophenyl)allyl]ammonium iodide
    • trimethyl-[2-(4-nitrophenyl)prop-2-enyl]azanium
    • N,N,N-Trimethyl-2-(4-nitrophenyl)prop-2-en-1-aminium iodide
    • NSC-344229
    • 70700-35-5
    • AKOS024333087
    • DTXSID00571083
    • SCHEMBL4383429
    • Inchi: 1S/C12H17N2O2.HI/c1-10(9-14(2,3)4)11-5-7-12(8-6-11)13(15)16;/h5-8H,1,9H2,2-4H3;1H/q+1;/p-1
    • Chiave InChI: MXUSYUBUAGMEDJ-UHFFFAOYSA-M
    • Sorrisi: [I-].[O-][N+](C1C=CC(=CC=1)C(=C)C[N+](C)(C)C)=O

Proprietà calcolate

  • Massa esatta: 221.12911
  • Massa monoisotopica: 348.033
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 268
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 45.8A^2

Proprietà sperimentali

  • PSA: 43.14
  • LogP: -0.15860
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti